2-(Pyridin-4-YL)acetohydrazide

描述

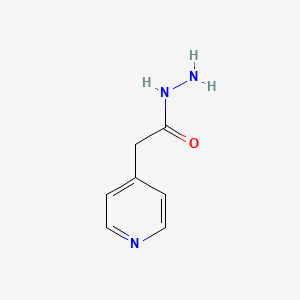

Structure

3D Structure

属性

IUPAC Name |

2-pyridin-4-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-10-7(11)5-6-1-3-9-4-2-6/h1-4H,5,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCTVILECOJXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332724 | |

| Record name | 2-(PYRIDIN-4-YL)ACETOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69583-00-2 | |

| Record name | 2-(PYRIDIN-4-YL)ACETOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-4-yl)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Pyridin 4 Yl Acetohydrazide

Established Synthetic Pathways for 2-(Pyridin-4-YL)acetohydrazide Precursors

The synthesis of this compound typically begins with the preparation of its immediate precursors, which are most commonly derived from pyridine-4-acetic acid and its esters.

Synthesis from Pyridine-4-Acetic Acid and its Derivatives

A primary and well-established route to precursors of this compound involves the esterification of pyridine-4-acetic acid. A common method is the Fischer esterification, where pyridine-4-acetic acid is refluxed in anhydrous ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. This reaction yields ethyl 4-pyridylacetate, a key intermediate. The process involves heating the mixture for an extended period, typically around 18 hours, followed by neutralization and extraction to isolate the desired ester. prepchem.com Ethyl 4-pyridylacetate is a versatile compound used in the synthesis of various pharmaceuticals and as a flavoring agent. chemicalbook.comguidechem.com

Another approach to pyridine-4-acetic acid derivatives involves the use of 4-chloropyridine hydrochloride. For instance, 2-(pyridin-4-yl) acetonitrile can be prepared from 4-chloropyridine hydrochloride through a multi-step process that includes the formation of ethyl 2-cyano-2-(pyridin-4-yl) acetate, followed by decarboxylation. google.com This nitrile could potentially be hydrolyzed to pyridine-4-acetic acid or its ester, providing an alternative pathway to the necessary precursor.

Furthermore, 1-(4-pyridyl) acetone, another potential precursor, can be synthesized from 4-chloropyridine and ethyl acetoacetate in the presence of a sodium alkoxide, followed by hydrolysis and decarboxylation. google.com

| Starting Material | Reagents | Product | Key Conditions |

| Pyridine-4-acetic acid | Anhydrous ethanol, Concentrated sulfuric acid | Ethyl 4-pyridylacetate | Reflux for 18 hours |

| 4-Chloropyridine hydrochloride | Diethyl cyanoacetate, Sodium ethoxide; then LiCl, DMSO | 2-(Pyridin-4-yl) acetonitrile | Multistep synthesis with decarboxylation |

| 4-Chloropyridine | Ethyl acetoacetate, Sodium alkoxide; then H2O, Heat | 1-(4-Pyridyl) acetone | Condensation followed by hydrolysis and decarboxylation |

Hydrazinolysis Reactions in this compound Synthesis

The most direct method for the synthesis of this compound is the hydrazinolysis of its corresponding ester, typically ethyl 4-pyridylacetate. This reaction involves treating the ester with hydrazine hydrate. The reaction is generally carried out in an alcoholic solvent, such as ethanol, and can proceed at room temperature or with gentle heating to drive the reaction to completion. nih.gov The hydrazide product often precipitates from the reaction mixture and can be isolated by filtration. This straightforward conversion is a widely used method for preparing various acetohydrazide derivatives. mdpi.com

A general representation of this reaction is as follows:

Reactants : Ethyl 2-(pyridin-4-yl)acetate and Hydrazine hydrate

Product : this compound

Byproduct : Ethanol

This method is efficient and is a common final step in the synthesis of hydrazide compounds. scispace.com

Alternative Synthetic Routes to the this compound Core

While the ester hydrazinolysis route is the most common, alternative strategies can be envisioned for the synthesis of the this compound core. One such approach could involve the direct conversion of pyridine-4-acetic acid to the hydrazide using coupling agents. However, this method is less frequently reported in the literature for this specific compound.

Another potential alternative precursor is 2-(pyridin-4-yl) acetonitrile. While its primary application is often in the synthesis of other nitrogen-containing compounds, it could theoretically be converted to the desired hydrazide. This would likely involve a multi-step process, possibly through hydrolysis to the corresponding acid or ester followed by hydrazinolysis. A patent describes the synthesis of 2-(pyridin-4-yl) acetonitrile from ethyl 2-cyano-2-(pyridin-4-yl) acetate using lithium chloride in dimethyl sulfoxide. google.com

Derivatization Strategies via the Hydrazide Moiety

The hydrazide functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Formation of Hydrazones and Acylhydrazones

A fundamental reaction of this compound is its condensation with aldehydes and ketones to form hydrazones. This reaction is typically carried out in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction. mdpi.com The reaction proceeds by nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding N-acylhydrazone.

These hydrazone derivatives are often stable, crystalline solids and serve as important intermediates for further transformations, particularly cyclization reactions. The formation of hydrazones is a widely applicable reaction for the derivatization of hydrazides. nih.gov

| Aldehyde/Ketone | Product Type |

| Aromatic Aldehydes (e.g., Benzaldehyde) | N'-Arylmethylene-2-(pyridin-4-yl)acetohydrazide |

| Aliphatic Aldehydes (e.g., Acetaldehyde) | N'-Ethylidene-2-(pyridin-4-yl)acetohydrazide |

| Ketones (e.g., Acetone) | N'-(Propan-2-ylidene)-2-(pyridin-4-yl)acetohydrazide |

Cyclization Reactions to Form Heterocyclic Systems

The hydrazone and acylhydrazone derivatives of this compound are valuable precursors for the synthesis of various five- and six-membered heterocyclic rings.

Pyrazoles: Pyrazoles can be synthesized from hydrazones derived from this compound. One common method involves the Vilsmeier-Haack reaction of a hydrazone, which can lead to the formation of a 4-formylpyrazole derivative. mdpi.comresearchgate.net Another approach is the cyclocondensation of a hydrazide with a 1,3-dicarbonyl compound, such as acetylacetone, in a suitable solvent like acetic acid. researchgate.netnih.gov

1,3,4-Oxadiazoles: The cyclization of N-acylhydrazones is a common route to 2,5-disubstituted 1,3,4-oxadiazoles. This transformation can be achieved by heating the hydrazone with a dehydrating agent, such as acetic anhydride. nih.gov Another method involves the oxidative cyclization of hydrazones using reagents like mercury oxide and iodine. mdpi.com Furthermore, 1,3,4-oxadiazoles can be synthesized directly from the hydrazide by reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. ijper.org

1,2,4-Triazoles: 1,2,4-Triazole (B32235) derivatives can also be accessed from this compound. A common synthetic strategy involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized in the presence of a base, such as sodium hydroxide, to yield the corresponding 1,2,4-triazole-3-thione. scispace.comtijer.org Another approach is the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate to form a 4-amino-5-mercapto-1,2,4-triazole. rsc.org

| Heterocyclic System | Key Reagents for Cyclization |

| Pyrazoles | 1,3-Dicarbonyl compounds (e.g., acetylacetone), Vilsmeier-Haack reagent |

| 1,3,4-Oxadiazoles | Acetic anhydride, Phosphorus oxychloride, Mercury oxide/Iodine |

| 1,2,4-Triazoles | Isothiocyanates followed by base, Carbon disulfide/base then hydrazine hydrate |

Synthesis of Thiazole Derivatives

The integration of a thiazole ring is a common transformation involving acetohydrazide derivatives. A prevalent method involves the Hantzsch thiazole synthesis. While direct use of this compound is a specific pathway, a closely related synthesis starts with pyridine-4-carbothioamide. This is reacted with ethyl 2-chloro-3-oxobutanoate in refluxing ethanol to yield ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate. farmaciajournal.com Subsequent hydrazinolysis of this ester with hydrazine hydrate in absolute ethanol affords the corresponding carbohydrazide, 4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide. farmaciajournal.com

This thiazole carbohydrazide serves as a platform for further derivatization. For instance, reaction with hydrazonoyl halides in the presence of a base like triethylamine can yield more complex thiazole structures. nih.gov Another pathway involves reacting a thiosemicarbazone derivative, which can be formed from an acetophenone precursor, with hydrazonoyl halides to generate 1,3-thiazole derivatives. nih.gov

A general route to 2-aminothiazole derivatives involves the reaction of β-aroylacrylic acids with thiourea derivatives in ethanol with glacial acetic acid. ekb.eg The resulting 4-hydroxy-1,3-thiazole can then be further reacted. ekb.eg

| Starting Material | Reagents | Product | Reference |

| Pyridine-4-carbothioamide | Ethyl 2-chloro-3-oxobutanoate, Ethanol | Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate | farmaciajournal.com |

| Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate | Hydrazine hydrate, Ethanol | 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide | farmaciajournal.com |

| Thiazole carbohydrazide | Hydrazonoyl halides, Triethylamine | Substituted hydrazinyl-thiazole derivatives | nih.gov |

Construction of Oxadiazole Derivatives

The 1,3,4-oxadiazole (B1194373) scaffold is readily accessible from this compound. A common two-step procedure begins with the condensation of the hydrazide with various aromatic or heteroaromatic aldehydes in refluxing absolute ethanol. farmaciajournal.com This reaction yields N'-arylidene-2-(pyridin-4-yl)acetohydrazide intermediates (hydrazones).

The subsequent and final step is the cyclization of these hydrazones. This is typically achieved by refluxing with acetic anhydride, which acts as both a cyclizing and acetylating agent, leading to the formation of 3-acetyl-5-(pyridin-4-ylmethyl)-2-aryl-2,3-dihydro-1,3,4-oxadiazole derivatives. farmaciajournal.comnih.gov Other methods for the cyclodehydration of N,N'-diacylhydrazines to form 2,5-disubstituted 1,3,4-oxadiazoles include the use of reagents like phosphorus oxychloride or trifluoromethanesulfonic anhydride. mdpi.comjchemrev.com Microwave-assisted synthesis using benzoic acid and clay has also been reported for similar cyclization reactions. mdpi.com

| Hydrazide Intermediate | Reagent 1 | Reagent 2 | Product Class | Reference |

| This compound | Aromatic aldehydes, Ethanol | Acetic Anhydride | 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines | farmaciajournal.comnih.gov |

| Aroylhydrazide | Benzoic acid, Clay | Microwave irradiation | 2,5-disubstituted-1,3,4-oxadiazoles | mdpi.com |

| N,N'-diacylhydrazine | Trifluoromethanesulfonic anhydride, Pyridine (B92270) | Dichloromethane | 2,5-bisphenyl-1,3,4-oxadiazoles | mdpi.com |

Derivatization to Triazole Frameworks

The synthesis of 1,2,4-triazole derivatives from this compound is a well-established process. A key synthetic strategy involves the reaction of the starting hydrazide with isothiocyanates. This initial reaction, typically conducted by refluxing in ethanol, yields thiosemicarbazide intermediates. scispace.com

These thiosemicarbazides can then be cyclized under basic conditions. Refluxing the thiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide, followed by acidification, leads to the formation of the 5-mercapto-1,2,4-triazole ring. scispace.com An alternative pathway involves the transformation of the hydrazide into an N-amino-1,2,4-triazole, which can then be converted into Schiff bases, providing a route to various trisubstituted triazoles. frontiersin.org The Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide, is another fundamental method for forming 1,2,4-triazole rings. scispace.com

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| This compound | Phenyl isothiocyanate | 1. Ethanol, reflux2. 2N NaOH, reflux; then acidify | 4-Phenyl-5-(pyridin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol | scispace.com |

| Acyl hydrazide | Amide | Heat | 1,2,4-Triazole derivative (Pellizzari Reaction) | scispace.com |

| Oxadiazole derivative | Hydrazine hydrate | - | N-amino-1,2,4-triazole derivative | frontiersin.org |

Pyrazole Ring Formation

Pyrazole derivatives can be synthesized using this compound, often referred to as isoniazid (B1672263) in some contexts, as a key reagent. A common method involves the condensation of the hydrazide with a chalcone (an α,β-unsaturated ketone). researchgate.net For instance, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde can be condensed with a substituted acetophenone to form a chalcone derivative. Subsequent reaction of this intermediate with this compound in the presence of glacial acetic acid yields the final pyrazole-substituted pyridyl methanone. researchgate.net

Another versatile approach is the reaction of hydrazides with 1,3-dicarbonyl compounds like acetylacetone or ethyl acetoacetate in a suitable solvent, often with an acid catalyst, which leads to the formation of the pyrazole ring. nih.govnih.gov

| Reactant 1 | Reactant 2 | Conditions | Product Class | Reference |

| Substituted arylidenepyrazole (chalcone) | This compound | Glacial acetic acid, reflux | (Pyrazol-1-yl)(pyridine-4-yl)methanone derivatives | researchgate.net |

| Hydrazide | Acetylacetone | Acetic acid, reflux | Pyrazole derivatives | researchgate.net |

| Hydrazide | Ethyl acetoacetate | Acetic acid, reflux | Pyrazolone derivatives | researchgate.net |

Pyridine and Dihydropyridine Scaffold Integration

This compound can be used to synthesize more complex pyridine-containing structures. For example, the hydrazide can be reacted with various reagents to build new fused or substituted pyridine rings. One approach involves reacting the hydrazide with activated unsaturated compounds. Reaction with methyl acrylate can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. mdpi.com

Furthermore, the hydrazide can be condensed with 1,3-dicarbonyl compounds. For example, treatment of a nicotinohydrazide derivative with acetylacetone or ethyl acetoacetate yields pyrazole-fused pyridines. nih.gov The synthesis of novel pyridine carbonitriles can also be achieved, which can then be converted to the corresponding hydrazide and subsequently used to build fused pyridine systems like 1,2,4-triazolo[4,3-a]pyridines. mdpi.com

Quinazolinone Conjugates

Quinazolinone derivatives can be synthesized through various routes, and this compound can be incorporated into these structures. One synthetic approach involves the cyclocondensation of N-aryl-N'-pyridyl ureas with anthranilic esters. nih.gov While this does not directly use the acetohydrazide, the pyridyl moiety is a key component.

A more direct involvement could see the acetohydrazide used to form an intermediate that then participates in the quinazolinone ring formation. For example, 2-aminobenzamides are common precursors for quinazolinones. organic-chemistry.org The this compound could potentially react with a suitable anthranilic acid derivative to form a 2-substituted benzoxazinone, which upon reaction with an amine, would yield a quinazolinone. Another strategy involves the reaction of 2-aminobenzamides with α-keto acids under catalyst-free conditions in water to afford quinazolinones. organic-chemistry.org

| Reactant 1 | Reactant 2 | Conditions | Product Class | Reference |

| N-pyridyl Urea | Ethyl anthranilate | Heat, 120 °C | 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-dione | nih.gov |

| o-Aminobenzamide | Methanol | [Cp*Ir(2,2'-bpyO)(H2O)] catalyst | Quinazolinone | organic-chemistry.org |

| 2-Aminobenzamide | α-Keto acid | Water, heat | 2-Substituted-quinazolinone | organic-chemistry.org |

Multi-Component Reactions for Complex Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial components. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple starting materials. nih.govresearchgate.net this compound is a valuable building block in MCRs, where its hydrazide moiety can act as the amine component, leading to the formation of diverse and complex heterocyclic scaffolds.

One of the most prominent MCRs utilizing hydrazides is the Ugi four-component reaction (Ugi-4CR). In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acetamido carboxamide derivative. mdpi.com When this compound is used as the amine component, it facilitates the synthesis of complex peptide-like structures bearing a pyridine nucleus. The reaction proceeds through the initial formation of a hydrazone by condensation of the acetohydrazide with an aldehyde. This intermediate then reacts with the isocyanide and a carboxylic acid to yield the final, highly functionalized product. These scaffolds are of significant interest in medicinal chemistry due to their structural diversity and potential biological activities. nih.gov

The Passerini three-component reaction is another important MCR, which typically involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. researchgate.netwikipedia.org While the classic Passerini reaction does not use an amine component, variations and subsequent transformations of Passerini products can involve hydrazides. The versatility of this compound allows it to be incorporated into complex structures that can be further modified, demonstrating the power of MCRs in creating large libraries of compounds for drug discovery. nih.govmdpi.com

The table below summarizes representative examples of multi-component reactions involving a hydrazide component, illustrating the types of complex molecules that can be synthesized.

| Reaction Type | Component 1 | Component 2 | Component 3 | Component 4 | Resulting Scaffold |

|---|---|---|---|---|---|

| Ugi-4CR | This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | α-Acetamido N'-acyl-N'-aryl hydrazide |

| Ugi-4CR | This compound | 4-Methoxybenzaldehyde | Propionic Acid | Cyclohexyl isocyanide | α-Propanamido N'-acyl-N'-aryl hydrazide derivative |

| Ugi-4CR | This compound | Furfural | Benzoic Acid | Benzyl isocyanide | α-Benzamido N'-acyl-N'-aryl hydrazide with furan moiety |

| Pyrano[2,3-c]pyrazole Synthesis | Hydrazine Hydrate (as precursor) | Aryl Aldehyde | Malononitrile | Ethyl Acetoacetate | 1,4-Dihydropyrano[2,3-c]pyrazole derivative nih.gov |

Functionalization of the Pyridine Ring System

The pyridine ring is an electron-deficient heterocycle, a characteristic that significantly influences its reactivity. rsc.org The nitrogen atom's electronegativity withdraws electron density from the ring carbons, making the pyridine nucleus less reactive towards electrophilic aromatic substitution compared to benzene. youtube.comquimicaorganica.org Conversely, this electron deficiency renders the ring susceptible to nucleophilic attack. youtube.comyoutube.com

Electrophilic Substitution: Electrophilic substitution reactions on the pyridine ring of this compound require harsh conditions and generally direct incoming electrophiles to the C-3 and C-5 positions (meta to the nitrogen atom). quimicaorganica.orgstudylib.net This regioselectivity is due to the greater stability of the cationic intermediate formed upon attack at the meta position, which avoids placing a positive charge on the electronegative nitrogen atom. youtube.com Common electrophilic substitution reactions include nitration and halogenation. For instance, nitration typically requires fuming sulfuric acid and nitric acid at high temperatures. The presence of the acetohydrazide group at the C-4 position further deactivates the ring towards electrophilic attack.

Nucleophilic Substitution: Nucleophilic aromatic substitution is more favorable for the pyridine ring, particularly at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). studylib.net However, in this compound, the C-4 position is already substituted. Therefore, nucleophilic attack would preferentially occur at the C-2 and C-6 positions. A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide (NaNH2) to introduce an amino group, typically at the C-2 position. studylib.net The reaction proceeds via a hydride elimination mechanism. Similarly, organometallic reagents like organolithium compounds can add to the C-2 position. youtube.com

Recent advancements have also focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. rsc.org Methods using transition metal catalysis or strong bases have been developed to selectively introduce new functional groups at specific positions on the pyridine ring. digitellinc.comchemrxiv.org For 4-substituted pyridines, these methods offer pathways to synthesize derivatives that are not accessible through classical electrophilic or nucleophilic substitution. chemrxiv.org

The following table details potential functionalization reactions on the pyridine ring.

| Reaction Type | Reagents | Typical Conditions | Position of Substitution | Product Type |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | High Temperature | C-3 | 3-Nitro-4-substituted pyridine derivative quimicaorganica.org |

| Bromination | Br₂ / Oleum | 130°C | C-3, C-5 | 3,5-Dibromo-4-substituted pyridine derivative quimicaorganica.org |

| Sulfonation | SO₃ / H₂SO₄ | 220-270°C | C-3 | Pyridine-3-sulfonic acid derivative quimicaorganica.org |

| Amination (Chichibabin) | NaNH₂ | Heat, Toluene | C-2 | 2-Amino-4-substituted pyridine derivative studylib.net |

| Alkylation (with Organolithium) | Phenyllithium (PhLi) | Heat | C-2 | 2-Phenyl-4-substituted pyridine derivative studylib.net |

Biological Activities and Pharmacological Potentials of 2 Pyridin 4 Yl Acetohydrazide and Its Derivatives

Antimicrobial Efficacy

Derivatives of 2-(Pyridin-4-YL)acetohydrazide have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi. The structural modifications of the core molecule have allowed for the development of compounds with significant antimicrobial potential.

Antibacterial Spectrum and Potency

The antibacterial efficacy of this compound derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. The potency of these compounds is often quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

One study synthesized a series of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives and tested their antibacterial activity. A derivative formed by the reaction with acetophenone exhibited good antibacterial activity with MIC values ranging from 0.05 to 0.5 µg/ml. srce.hr However, its activity against Pseudomonas aeruginosa was weaker, with an MIC of 0.5 µg/ml. srce.hr

Another study of pyrazoline derivatives containing a pyridin-4-yl moiety reported varied antibacterial activity. For instance, (5-(4-bromophenyl)-3-(2-hydroxy-4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)(pyridin-4-yl)methanone showed the highest activity against Enterococcus faecalis with a MIC value of 32 µg/mL. turkjps.org The presence of different substituents on the phenyl ring of the pyrazoline structure was found to influence the antibacterial potency against strains like Staphylococcus aureus and E. faecalis. turkjps.org

Metal complexes of a pyridyl-thienyl acetohydrazide derivative have also been investigated for their antibacterial properties when coated on cotton fabric. These modified fabrics displayed antibacterial action with zones of inhibition ranging from 10 to 21 mm against S. aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov

| Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivative (with acetophenone) | Various Bacteria | 0.05 - 0.5 |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivative (with acetophenone) | Pseudomonas aeruginosa | 0.5 |

| (5-(4-bromophenyl)-3-(2-hydroxy-4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)(pyridin-4-yl)methanone | Enterococcus faecalis | 32 |

| (5-(4-bromophenyl)-3-(2-hydroxy-4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)(pyridin-4-yl)methanone | Staphylococcus aureus | 64 |

Antifungal Activities

In addition to their antibacterial effects, derivatives of this compound have been explored for their antifungal properties. These compounds have shown efficacy against various fungal strains, with their activity also being influenced by their specific chemical structures.

For instance, a derivative of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide demonstrated good antifungal activity against Candida albicans with an MIC of 0.05 µg/ml. srce.hr In the same study, other derivatives showed moderate activity against this fungal strain. srce.hr

A study on pyrazoline derivatives reported that (3-(2-hydroxy-5-bromophenyl)-5-(4-chlorophenyl)-4,5-dihydropyrazol-1-yl)(pyridin-4-yl)methanone was the most active compound against C. albicans, with a MIC value of 64 µg/mL. turkjps.org

Furthermore, cotton fabric modified with a pyridyl-thienyl acetohydrazide derivative and its metal complexes exhibited activity against the fungal strains C. albicans and Aspergillus flavus. nih.govnih.gov

| Derivative | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivative (with acetophenone) | Candida albicans | 0.05 |

| (3-(2-hydroxy-5-bromophenyl)-5-(4-chlorophenyl)-4,5-dihydropyrazol-1-yl)(pyridin-4-yl)methanone | Candida albicans | 64 |

Mechanisms of Antimicrobial Action

The precise mechanisms through which this compound and its derivatives exert their antimicrobial effects are not fully elucidated but are believed to be multifaceted. The presence of the hydrazide moiety (-CO-NH-NH2) is thought to be crucial for their biological activity.

One proposed mechanism involves the ability of these compounds to chelate metal ions that are essential for microbial growth and enzymatic processes. The formation of stable complexes with metal ions can disrupt vital cellular functions in bacteria and fungi.

Another potential mechanism is the interaction of these molecules with microbial DNA. nih.gov The planar aromatic rings, such as the pyridine (B92270) and other substituted rings, may intercalate between the base pairs of the DNA double helix, leading to an inhibition of DNA replication and transcription, and ultimately causing cell death.

Furthermore, some derivatives may act by inhibiting specific microbial enzymes. For example, pyrazole-4-acetohydrazide derivatives have been investigated as potential inhibitors of fungal succinate dehydrogenase, an enzyme crucial for fungal respiration. nih.govekb.eg While this study did not focus on pyridin-4-yl derivatives specifically, it highlights a plausible mechanism for related hydrazide compounds.

Antineoplastic and Antiproliferative Investigations

The cytotoxic and antiproliferative properties of this compound derivatives have been a significant area of research, with numerous studies demonstrating their potential as anticancer agents.

Cytotoxicity Against Cancer Cell Lines (e.g., HepG2, MCF7, SW1116, BGC823, HCT116)

A number of studies have reported the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

A series of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives were synthesized and evaluated for their anticancer activity. nih.gov Several of these compounds exhibited significant broad-spectrum activity against four cancer cell lines: HepG2 (liver cancer), MCF-7 (breast cancer), SW1116 (colon cancer), and BGC823 (gastric cancer), with IC50 values ranging from 0.76 to 9.59 μM. nih.gov Notably, one derivative, compound 6s, displayed the highest anticancer activity with IC50 values between 0.76 and 1.54 μM against the tested cell lines. nih.gov

In another study, novel hydrazide analogues linked to a 2-pyridinyl quinazolone scaffold were synthesized and tested against HepG-2, MCF-7, and HCT116 (colon cancer) cell lines. semanticscholar.orgresearchgate.net One of the compounds showed significant activity against HepG-2, with an IC50 of 60.29 ± 1.06 μM, which was comparable to the reference drug doxorubicin. semanticscholar.orgresearchgate.net

Derivatives of 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide were also assessed for their cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov One of the Schiff base derivatives demonstrated more potent activity than doxorubicin, with an IC50 of 0.6 ± 0.01 μg/mL. nih.gov

| Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide (Compound 6s) | HepG2, MCF7, SW1116, BGC823 | 0.76 - 1.54 |

| N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide (Compounds 6n, 6o, 6q, 6t) | HepG2, MCF7, SW1116, BGC823 | 0.76 - 9.59 |

| 2-(pyridin-4-yl)quinazolin-4(3H)-one derivative (Compound 9) | HepG-2 | 60.29 ± 1.06 |

| 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide Schiff base (Compound 7c) | MCF-7 | ~0.6 (µg/mL) |

Inhibition of Key Cancer Pathways (e.g., Telomerase Inhibition, Kinase Inhibition)

Beyond general cytotoxicity, research has delved into the specific molecular targets and pathways affected by this compound derivatives, revealing their potential to interfere with crucial cancer-related processes.

Telomerase Inhibition: Telomerase is an enzyme that is reactivated in the majority of cancer cells, playing a critical role in their immortalization. Consequently, it is a prime target for anticancer drug development. A study of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives identified them as potential telomerase inhibitors. nih.gov The most active anticancer compound in this series also exhibited the most potent telomerase inhibitory activity, with an IC50 of 1.18 ± 0.14 μM. nih.gov Molecular docking simulations suggested a possible binding mode of this compound into the active site of telomerase. nih.gov

Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer, making them attractive therapeutic targets. Novel hydrazide analogues with a 2-pyridinyl quinazolone scaffold have been investigated as potential PI3K (Phosphoinositide 3-kinase) inhibitors. semanticscholar.orgresearchgate.net The PI3K signaling pathway is frequently overactive in many cancers, promoting cell growth, proliferation, and survival. Kinase inhibitory assays and docking studies of these derivatives revealed promising binding affinities towards the active site of PI3K, suggesting that their anticancer effects may be mediated, at least in part, through the inhibition of this key cancer pathway. researchgate.net

Induction of Apoptosis and Cell Cycle Modulation

Derivatives of this compound have been investigated for their potential to induce programmed cell death, or apoptosis, and to modulate the cell cycle in cancer cells. While research on the parent compound is limited, studies on structurally related molecules, such as pyridine and acetohydrazide derivatives, provide insights into these mechanisms.

Certain novel trimethoxyphenyl pyridine derivatives have been shown to exhibit significant cytotoxicity and inhibit tubulin polymerization. nih.gov One such compound demonstrated the ability to arrest the cell cycle at the G2/M phase and induce apoptosis at the pre-G1 phase in HepG-2 liver cancer cells. nih.gov This suggests that modification of the pyridine scaffold can lead to compounds that interfere with microtubule dynamics, a critical process for cell division, thereby triggering apoptosis. nih.gov

Similarly, a series of new acetohydrazides incorporating 2-oxoindoline and 4-oxoquinazoline scaffolds have been synthesized and evaluated for their cytotoxic effects. Several of these compounds were found to be as cytotoxic or even more so than the procaspase-3 activating compound, PAC-1, against various human cancer cell lines. nih.govresearchgate.net One derivative, 2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide, was found to activate caspase-3 in human lymphoma cells, and other compounds in the series induced both necrosis and apoptosis. nih.govresearchgate.net Further studies on 2-oxoindoline-based acetohydrazides demonstrated that potent derivatives could accumulate cancer cells in the S phase of the cell cycle and induce late cellular apoptosis. researchgate.net

Additionally, novel imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis and cell cycle arrest in non-small cell lung cancer cells. researchgate.netnih.gov These compounds were found to increase reactive oxygen species (ROS) production, leading to apoptosis through the impairment of the mitochondrial membrane potential and activation of caspases. researchgate.netnih.gov The increase in ROS also promoted p53-mediated cell cycle arrest. researchgate.net

While these findings are for related derivatives, they highlight the potential for this compound to serve as a scaffold for the development of novel anticancer agents that function through the induction of apoptosis and modulation of the cell cycle.

Anti-Inflammatory and Analgesic Properties

Derivatives of this compound, particularly those belonging to the hydrazone class, have demonstrated significant potential as anti-inflammatory and analgesic agents. The hydrazone moiety is a key pharmacophore that contributes to a wide range of biological activities, including the modulation of inflammatory pathways. nih.govmdpi.com

Research into various hydrazone derivatives has revealed their capacity to inhibit key enzymes involved in the inflammatory process, such as cyclooxygenase (COX). omicsonline.org For instance, certain nicotinic acid hydrazide derivatives, particularly those with nitro group substitutions, have exhibited potent anti-inflammatory effects comparable to the standard drug diclofenac sodium. nih.gov Isonicotinic acid-derived 1,3,4-oxadiazoles have also shown promising anti-inflammatory activity, in some cases superior to naproxen. nih.gov The anti-inflammatory action of some pyridine-4-one derivatives is thought to be linked to their iron-chelating properties, which may inhibit pro-inflammatory prostanoid synthesis. nih.gov

In preclinical models, the anti-inflammatory activity of hydrazide and hydrazone derivatives is often evaluated using the carrageenan-induced paw edema assay. In one study, newly synthesized hydrazide derivatives showed a percentage inhibition of rat paw edema ranging from 33.33% to 66.66%, with some compounds demonstrating potency comparable to diclofenac sodium. jddtonline.info

Regarding analgesic properties, various derivatives have shown efficacy in animal models. Derivatives of 3-hydroxy pyridine-4-one displayed significant analgesic effects in both acetic acid-induced writhing and formalin tests in mice. nih.gov The analgesic and anti-inflammatory effects of these compounds are often linked, as they can act on similar pathways to reduce pain and inflammation. omicsonline.orgnih.gov Hydrazone derivatives synthesized from safrole and furoxanyl-N-acylhydrazones have also exhibited potent analgesic activities. mdpi.com

The versatility of the pyridine-4-carbohydrazide structure allows for the synthesis of a wide array of derivatives with potential therapeutic applications in managing inflammation and pain. cmjpublishers.comauctoresonline.org

Antitubercular and Antimycobacterial Applications

This compound is structurally related to isoniazid (B1672263) (INH), a cornerstone first-line drug in the treatment of tuberculosis. This structural similarity makes its derivatives a significant area of research for new antitubercular and antimycobacterial agents, particularly in the face of rising drug resistance. nih.govfrontiersin.org

The core mechanism of isoniazid involves its activation by the mycobacterial catalase-peroxidase enzyme KatG, leading to the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall. frontiersin.org Modifications to the isoniazid structure aim to enhance its efficacy, overcome resistance, and improve its pharmacokinetic properties.

Numerous studies have demonstrated the potent antimycobacterial activity of isoniazid derivatives. For example, fatty acid derivatives of INH have shown high potency against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, suggesting that increased lipophilicity can enhance the drug's activity. nih.gov Similarly, isonicotinoyl hydrazones and isonicotinoyl hydrazides have been designed and synthesized, with some showing activity against INH-resistant strains harboring the common S315T mutation in the katG gene. frontiersin.org

A series of N(2)-acyl isonicotinic acid hydrazides were synthesized and tested, with one derivative, isonicotinic acid N'-tetradecanoyl-hydrazide, showing greater activity against Mycobacterium tuberculosis than isoniazid itself. nih.gov Furthermore, new hydrazide derivatives of imidazo[1,2-a]pyridine have demonstrated significant inhibition of Mycobacterium tuberculosis H37Rv. nih.gov

The following table summarizes the minimum inhibitory concentrations (MIC) of some 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives against various mycobacterial strains.

| Compound | M. tuberculosis H37Ra MIC (µg/mL) | M. tuberculosis H37Rv MIC (µg/mL) | Isoniazid-resistant strain MIC (µg/mL) | Pyrazinamide-resistant strain MIC (µg/mL) |

| 1a | >64 | >64 | >64 | >64 |

| 1b | 32 | >64 | >64 | >64 |

| 1c | >64 | >64 | >64 | >64 |

| 1d | >64 | >64 | >64 | >64 |

| 1e | >64 | >64 | >64 | >64 |

| 1f | >64 | >64 | >64 | >64 |

| 1g | >64 | >64 | >64 | >64 |

Data sourced from a study on hydrazide derivatives containing 1,3,4-oxadiazole (B1194373) as antitubercular agents. nih.gov

The continued exploration of derivatives of this compound and its analogs remains a promising strategy in the development of new and effective treatments for tuberculosis and other mycobacterial infections. ingentaconnect.comresearchgate.netchempublishers.com

Antiviral Properties and Activity Against Specific Pathogens

The pyridine hydrazide scaffold, central to this compound, has been explored for its potential antiviral activities. While direct studies on the parent compound are limited, research on its derivatives and related structures has shown promise against a range of viruses.

A series of N(2)-acyl isonicotinic acid hydrazides were synthesized and evaluated for their antiviral activity; however, in this particular study, none of the tested compounds were found to be active against the DNA or RNA viruses included in the screening. nih.gov This highlights the specificity of antiviral action and the necessity for targeted structural modifications.

In a different approach, a molecular docking study investigated the potential of isonicotinoyl hydrazide derivatives to inhibit the main protease of SARS-CoV-2, the virus responsible for COVID-19. The study suggested that certain derivatives, such as N-(2-iso-nicotinoyl hydrazine-carbonthioyl)benzamide and the enol form of (E)-N'-(1-phenylethylidene)-nicotinohydrazide, exhibited high docking scores, indicating a potential inhibitory interaction with the viral enzyme. nanobioletters.com

Furthermore, derivatives of a small molecule deubiquitinase inhibitor, WP1130, which contains a pyridine moiety, have demonstrated broad-spectrum antiviral activity against several RNA viruses. These include murine norovirus, La Crosse virus, encephalomyocarditis virus, and Sindbis virus. plos.org This suggests that targeting host cell processes, such as the ubiquitin-proteasome system, can be an effective broad-spectrum antiviral strategy.

The following table presents the antiviral activity of some WP1130 derivatives against various RNA viruses.

| Compound | Virus | Cell Line | Titer Reduction (log10 PFU/mL) |

| WP1130 | La Crosse Virus | Be2-c | ~2.5 |

| Derivative 1 | La Crosse Virus | Be2-c | ~2.0 |

| Derivative 2 | La Crosse Virus | Be2-c | ~2.2 |

| Derivative 3 | La Crosse Virus | Be2-c | ~1.8 |

| Derivative 4 | La Crosse Virus | Be2-c | ~0.5 |

| Derivative 5 | La Crosse Virus | Be2-c | ~2.5 |

| Derivative 6 | La Crosse Virus | Be2-c | ~2.8 |

| Derivative 7 | La Crosse Virus | Be2-c | ~2.6 |

Data adapted from a study on chemical derivatives of a small molecule deubiquitinase inhibitor. plos.org

While more research is needed, these findings suggest that the this compound scaffold could be a valuable starting point for the design and synthesis of novel antiviral agents.

Enzyme Inhibition Studies

Urease Inhibitory Activity

Derivatives of this compound have been investigated for their ability to inhibit the enzyme urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. brieflands.com In humans, the urease produced by the bacterium Helicobacter pylori is a key virulence factor that allows it to survive in the acidic environment of the stomach, leading to gastritis and peptic ulcers. nih.gov

The pyridine-containing heterocyclic scaffolds have been identified as promising for the development of urease inhibitors. A study on a family of fused heterocycles, including triazolothiadiazoles and triazolothiadiazines containing a pyridine moiety, demonstrated their potential as antiurease agents. nih.gov Several of these compounds exhibited potent inhibitory activity against urease, with some showing efficacy that was two-fold stronger than the standard inhibitor, thiourea. nih.gov

Kinetic studies of the most potent compounds from this series revealed a competitive mode of inhibition. nih.gov Computational docking analyses further supported these findings, suggesting that the pyridine-containing ligands interact with the nickel ions and key amino acid residues, such as His492, in the active site of the urease enzyme, which is crucial for their inhibitory effect. nih.gov

The following table summarizes the urease inhibitory activity of some pyridine-containing triazolothiadiazole and triazolothiadiazine derivatives.

| Compound | IC50 (µM) | Ki (µM) | Inhibition Mode |

| 4e | 11.62 ± 0.34 | 8.65 ± 0.004 | Competitive |

| 4f | 10.35 ± 0.14 | 7.04 ± 0.012 | Competitive |

| 6e | 10.41 ± 0.13 | 8.31 ± 0.007 | Competitive |

| Thiourea (Standard) | 22.48 ± 0.67 | - | - |

Data sourced from a study on urease inhibitory potential of pyridine-containing scaffolds. nih.gov

These results indicate that the this compound framework holds potential for the design of novel and effective urease inhibitors for the management of urease-related pathological conditions. cmjpublishers.com

Nucleotide Pyrophosphatase (NPP1) Inhibition

The inhibition of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is another area where derivatives of this compound show potential. NPP1 is an enzyme that plays a crucial role in regulating extracellular nucleotide and pyrophosphate levels. acs.orgnih.gov Dysregulation of NPP1 activity has been implicated in various pathological conditions, making it an attractive therapeutic target. nih.gov

Research into inhibitors of NPP1 has led to the discovery of several potent compounds, including those with pyridine-based scaffolds. A screening of a compound library identified 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(3,4-dimethoxyphenyl)acetamide as a hit compound with a Ki value of 217 nM. nih.gov Subsequent structure-activity relationship studies led to the development of even more potent purine and imidazo[4,5-b]pyridine analogues, with Ki values as low as 5.00 nM and 29.6 nM, respectively, when tested with an artificial substrate. acs.orgnih.gov

Interestingly, these compounds showed significantly lower potency when tested against the natural substrate ATP, with Ki values in the low micromolar range, and they were found to be competitive inhibitors. acs.orgnih.gov This highlights the importance of evaluating inhibitors against the natural substrate.

While nucleotide-based inhibitors of NPP1 have been developed, their therapeutic potential can be limited by factors such as high acidity and potential off-target effects on purinergic receptors. nih.govmdpi.com Therefore, the development of non-nucleotide inhibitors, such as those based on the pyridine scaffold, is of great interest.

The following table shows the inhibitory potency of some imidazopyridine and purine-thioacetamide derivatives against NPP1.

| Compound | Scaffold | Ki (nM) vs. p-Nph-5'-TMP | Ki (µM) vs. ATP |

| 5a | Imidazo[4,5-b]pyridine | 217 | >10 |

| Analog 1 | Imidazo[4,5-b]pyridine | 29.6 | 1.96 |

| Analog 2 | Purine | 5.00 | 1.22 |

Data adapted from studies on imidazopyridine and purine-thioacetamide derivatives as NPP1 inhibitors. acs.orgnih.gov

These findings suggest that the this compound core structure could be a valuable starting point for the design of novel and selective non-nucleotide inhibitors of NPP1.

Cholinesterase Inhibition

Derivatives of this compound have been explored for their potential to inhibit cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. While specific studies on this compound itself are limited, research on structurally related pyridinium salts bearing a hydrazone moiety has shown promising results.

A series of 4-[2-(1-(benzofuran-2-yl)ethylidene)hydrazinyl]-1-alkylphenylpyridinium bromides were synthesized and evaluated for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Notably, compound 3b , 4-[2-(1-(benzofuran-2-yl)ethylidene)hydrazinyl]-1-(3-phenylpropyl)pyridinium bromide, emerged as a potent inhibitor of AChE with an IC50 value of 0.23 µM. Another derivative, 3a , 4-[2-(1-(benzofuran-2-yl)ethylidene)hydrazinyl]-1-phenethylpyridinium bromide, was identified as the most effective inhibitor of BuChE, with an IC50 value of 0.95 µM mdpi.com. These findings highlight the potential of the pyridine-hydrazone scaffold in designing effective cholinesterase inhibitors.

Inhibition of Tumor Necrosis Factor Alpha (TNF-α) Production

Other Biological Activities

Beyond cholinesterase and TNF-α inhibition, derivatives of this compound have demonstrated a wide array of other biological activities, underscoring their potential in various therapeutic and agricultural applications.

The search for novel antidiabetic agents has led to the investigation of various heterocyclic compounds, including derivatives of this compound. A study focused on the synthesis and in vivo antidiabetic activity of tetrazolopyridine-acetohydrazide conjugates, which are derived from isomeric 2-(5-(pyridin-4-yl)-2H-tetrazol-2-yl)acetohydrazides, revealed significant potential.

In this study, several synthesized compounds were screened for their ability to lower blood glucose levels. Among the tested derivatives, compounds 9a , 9c , and 10l were identified as the most active in reducing blood glucose, indicating their potential as effective antidiabetic agents researchgate.net. These findings suggest that the incorporation of a tetrazole moiety into the this compound structure can lead to compounds with promising hypoglycemic activity.

Derivatives of this compound have also shown promise in the fight against parasitic diseases such as malaria and leishmaniasis.

In the realm of antimalarial research, two series of pyridine derivatives were synthesized and evaluated for their in vivo activity against Plasmodium berghei. Several compounds demonstrated significant inhibition of parasite multiplication. Notably, compounds 2a , 2g , and 2h showed 90%, 91%, and 80% inhibition of parasite multiplication, respectively, at a dose of 50 µmol/kg tandfonline.com. Compound 2g also exhibited promising in vitro activity against a chloroquine-resistant strain of Plasmodium falciparum with an IC50 value of 0.0402 µM tandfonline.com.

For antileishmanial activity, a series of substituted phenylethylidenehydrazinylpyridinium derivatives were synthesized and tested against Leishmania tropica. Several of these compounds were found to be more active than the reference drug, meglumine antimoniate. The most active derivative, 3d (4-[2-(1-[4-methylphenyl]ethylidene)hydrazinyl]-1-(3-phenylpropyl)pyridinium bromide), displayed an IC50 value of 6.90 µM tandfonline.com.

The potential for this compound derivatives to act as anticoagulants has also been explored, particularly through the synthesis of 1,2,4-triazole (B32235) hydrazone derivatives. While direct data on this compound is limited, studies on related structures provide some insight. For instance, certain 1,2,4-triazole hydrazone derivatives have been shown to possess antiplatelet and anticoagulant activities. The presence of the N-acyl hydrazone (NAH) moiety is thought to contribute to this activity, potentially through the inhibition of cyclooxygenase-1 (COX-1) and a decrease in intracellular calcium concentration. Further research is needed to specifically evaluate the anticoagulant potential of derivatives of this compound.

Antidepressant and Antiprotozoal Effects

Investigations into the biological activities of this compound derivatives have uncovered significant potential in two key therapeutic areas: as antidepressants and as agents against protozoal diseases.

Antidepressant Effects: Targeting Monoamine Oxidase

A significant body of research into the antidepressant potential of these compounds has focused on their ability to inhibit monoamine oxidase (MAO) enzymes. MAOs are crucial enzymes in the central nervous system responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine, which play a vital role in mood regulation. By inhibiting these enzymes, the levels of these neurotransmitters can be increased, a mechanism known to alleviate symptoms of depression.

Studies have shown that certain N-pyridyl-hydrazone derivatives, which can be synthesized from this compound, exhibit noteworthy inhibitory activity against both MAO-A and MAO-B isoforms. The selective inhibition of these isoforms is a key consideration in the development of antidepressant drugs, as it can influence the side-effect profile of the treatment.

For instance, a series of N-pyridyl-hydrazone derivatives were synthesized and evaluated for their MAO inhibitory potential. The results, as detailed in the table below, demonstrate the varying degrees of inhibition achieved by different structural modifications.

| Compound ID | Substitution on Phenyl Ring | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| 2i | 4-CF3 | Significant Inhibition | Significant Inhibition |

| 2j | 4-OH | Significant Inhibition | 9.30 |

| 2k | N-methylpyrrole | 6.12 | - |

| 2l | Furan | 10.64 | - |

| 2n | Pyridine | 9.52 | - |

| IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. Data sourced from studies on N-pyridyl-hydrazone derivatives. |

The data indicates that compounds with specific substitutions, such as a trifluoromethyl (CF3) or a hydroxyl (OH) group on the phenyl ring, can effectively inhibit both MAO-A and MAO-B. nih.gov Furthermore, the replacement of the phenyl ring with other heterocyclic moieties like N-methylpyrrole, furan, or another pyridine ring led to potent and specific inhibition of MAO-A. nih.gov These findings underscore the potential of this compound derivatives as a foundation for the development of novel antidepressant medications.

Antiprotozoal Effects: A Broad Spectrum of Activity

In addition to their antidepressant properties, derivatives of this compound have demonstrated promising activity against a range of pathogenic protozoa. Protozoal infections, such as those caused by Trypanosoma, Leishmania, and Plasmodium species, are responsible for significant morbidity and mortality worldwide, and the development of new, effective treatments is a global health priority.

Research in this area has often focused on the synthesis of Schiff bases and other hydrazone derivatives of this compound. These modifications can enhance the compound's ability to interfere with essential biological processes within the protozoan parasites.

The general findings from these related studies are summarized below, illustrating the potential spectrum of activity for this class of compounds.

| Protozoan Parasite | General Activity of Related Hydrazone/Pyridine Derivatives |

| Trichomonas vaginalis | Potent activity observed (IC50 < 5 µM) |

| Plasmodium falciparum | Activity observed in some derivatives (IC50 as low as 0.7 µM) |

| Trypanosoma brucei brucei | Activity observed in some derivatives (IC50 as low as 1.4 µM) |

| Trypanosoma cruzi | Investigated as a potential target |

| Leishmania species | Investigated as a potential target |

| This table represents a general summary of findings for related compound classes and highlights the potential areas of investigation for this compound derivatives. |

The promising results in these related areas strongly suggest that a focused investigation into the antiprotozoal effects of a dedicated library of this compound derivatives is a worthwhile endeavor. The ability to generate a wide array of chemical structures from this single scaffold provides a powerful platform for discovering new and effective treatments for a variety of neglected tropical diseases.

Structure Activity Relationship Sar and Medicinal Chemistry Aspects

Elucidation of Pharmacophoric Features

The biological activity of 2-(pyridin-4-yl)acetohydrazide derivatives is governed by a set of key pharmacophoric features that facilitate interactions with specific biological targets. These features include hydrogen bond donors and acceptors, aromatic regions for π-π stacking, and a flexible linker.

Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a crucial interaction point for binding with many enzymes and receptors. The aromatic nature of the ring allows for π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target's binding pocket. mdpi.com

Hydrazide Moiety (-C(O)NHNH₂): This group is a critical component of the pharmacophore. The amide carbonyl oxygen is a strong hydrogen bond acceptor, while the two nitrogen atoms and their associated hydrogens can act as both hydrogen bond donors and acceptors. This dual capacity allows for the formation of a stable network of hydrogen bonds with the target protein, anchoring the molecule in the active site.

Acetylene Linker (-CH₂-): The methylene (B1212753) bridge provides rotational flexibility, allowing the pyridine ring and the hydrazide group to adopt an optimal conformation for binding within the active site of a biological target.

Molecular modeling and docking studies on derivatives have helped visualize these interactions. For instance, in a series of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives designed as anticancer agents, the pyridine moiety and the acylhydrazone fragment were identified as key pharmacophores. researchgate.net Docking studies revealed that these compounds could fit into the allosteric binding site of the Eg5 protein, a motor protein involved in mitosis, showcasing the importance of these structural elements in target recognition. researchgate.net

Table 1: Key Pharmacophoric Features of the this compound Scaffold

| Pharmacophoric Feature | Structural Component | Potential Biological Interaction | Importance in Activity |

|---|---|---|---|

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Forms hydrogen bonds with amino acid residues (e.g., serine, threonine). | Crucial for anchoring the ligand to the target protein. |

| Aromatic/Hydrophobic Region | Pyridine Ring | Engages in π-π stacking and hydrophobic interactions. | Contributes to binding affinity and selectivity. |

| Hydrogen Bond Donor/Acceptor | Hydrazide Moiety (-CONHNH-) | Forms multiple hydrogen bonds, chelation with metal ions. | Essential for high-affinity binding and catalytic inhibition. |

| Flexible Linker | Methylene Bridge (-CH₂-) | Allows for conformational flexibility. | Enables optimal orientation of pharmacophoric groups within the binding site. |

Impact of Structural Modifications on Biological Activity

Structural modifications of the this compound scaffold have a profound impact on biological activity, allowing for the fine-tuning of potency, selectivity, and spectrum of action. Research has primarily focused on modifications at the terminal nitrogen of the hydrazide group.

Condensation of the terminal hydrazide amine with various aldehydes and ketones to form hydrazones is a common strategy. The nature of the substituent on the resulting N-ylidene fragment significantly influences antimicrobial and anticancer activity. nih.gov

Anticancer Activity: In a study of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives, the substitution pattern on the benzylidene ring was critical for cytotoxicity against cancer cell lines. researchgate.net Derivatives with electron-donating groups (e.g., hydroxyl, methoxy) on the phenyl ring generally showed enhanced anticancer activity compared to those with electron-withdrawing groups. The presence of hydroxyl groups, in particular, was found to be beneficial, suggesting they may act as additional hydrogen bond donors. mdpi.com

Antimicrobial Activity: For antimicrobial applications, the introduction of different aromatic or heterocyclic rings via the hydrazone linkage can modulate the activity spectrum. Pyridine- and thiazole-based hydrazides have demonstrated promising antimicrobial properties. nih.govacs.org In one series, derivatives bearing nitro and dimethoxy substituents on the benzylidene ring were the most active against bacterial and fungal strains. nih.gov

The table below summarizes the impact of specific modifications on the anticancer activity of a series of 1,3,4-oxadiazole-pyridine hybrids derived from the core scaffold.

Table 2: Impact of Benzylidene Substituents on Anticancer Activity (IC₅₀ in µM)

| Compound | Substituent (R) on Benzylidene Ring | MCF-7 (Breast) | HepG2 (Liver) | BGC823 (Gastric) |

|---|---|---|---|---|

| 6a | 4-OH | 2.11 | 1.58 | 0.76 |

| 6b | 2,4-diOH | 1.89 | 0.97 | 1.02 |

| 6c | 3,4-diOH | 1.23 | 1.01 | 0.88 |

| 6j | 4-F | 10.12 | 15.21 | 12.21 |

| 6k | 4-Cl | 8.79 | 11.03 | 9.57 |

| 5-Fluorouracil (Control) | - | 5.26 | 7.32 | 9.79 |

Data derived from studies on N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives. researchgate.net

Design Principles for Enhanced Therapeutic Efficacy

The rational design of more potent and selective agents based on the this compound scaffold involves several key principles aimed at optimizing target interactions and improving drug-like properties.

Structure-Based Drug Design (SBDD): Utilizing the crystal structure or homology model of a target protein, SBDD allows for the design of ligands that fit precisely into the binding site. For example, a series of 2-substituted-pyridin-4-yl macrocyclic derivatives were designed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy. nih.gov By understanding the interactions within the kinase's active site, modifications were made to enhance inhibitory activity and selectivity. nih.gov

Hybrid Pharmacophore Approach: This strategy involves combining the this compound scaffold with other known pharmacologically active moieties to create a single hybrid molecule. The goal is to leverage the beneficial properties of each component. For instance, incorporating a 1,3,4-oxadiazole (B1194373) ring into the scaffold has been shown to yield compounds with potent anticancer activity, potentially through multiple mechanisms of action. researchgate.net

Macrocyclization: This design principle introduces conformational constraints by cyclizing a part of the molecule. A macrocyclization strategy was successfully applied to pyridin-4-yl derivatives to develop highly potent and selective HPK1 inhibitors. nih.gov This approach can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding and often leading to increased potency and selectivity. nih.gov

Ligand Design and Target Specificity

The this compound scaffold has been instrumental in designing ligands for a variety of biological targets, particularly enzymes implicated in cancer. The specificity of these ligands is achieved by tailoring the structural modifications to exploit unique features of the target's active site.

Kinase Inhibition: Pyridine derivatives are prominent in the development of kinase inhibitors. ijsat.org The scaffold has been used to design potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in tumor angiogenesis. ekb.eg Specific derivatives showed strong inhibitory activity against VEGFR-2, with IC₅₀ values in the nanomolar range, demonstrating the scaffold's utility for this target class. ekb.eg

Telomerase Inhibition: Certain 1,3,4-oxadiazole derivatives containing the pyridine and acylhydrazone moieties have been identified as potential telomerase inhibitors. researchgate.net Telomerase is an enzyme crucial for the immortalization of cancer cells, making it an attractive target for anticancer therapy.

Enzyme Inhibition in Microorganisms: The parent compound of this family, isoniazid (B1672263), functions by inhibiting mycolic acid synthesis in mycobacteria. cmjpublishers.com This principle of targeting essential microbial enzymes has been extended to other derivatives, which have shown activity against various bacterial and fungal strains. nih.govsemanticscholar.orgmdpi.com

Drug Repositioning and Scaffold Optimization

Drug repositioning and scaffold optimization are efficient strategies in drug discovery that aim to find new uses for existing drugs or to systematically modify a known chemical scaffold to generate novel therapeutic agents.

Drug Repositioning: The concept is well-illustrated by the evolution from isoniazid (pyridine-4-carbohydrazide). Originally an anti-tuberculosis drug, its core structure has been repurposed as a starting point for designing a wide array of agents with different biological activities, including anticancer and anti-inflammatory effects. nih.govcmjpublishers.com This approach leverages the known safety and synthetic accessibility of the parent scaffold to accelerate the discovery of new leads.

Scaffold Optimization: This involves modifying the core structure to improve its properties. "Scaffold hopping" is an advanced optimization technique where parts of the molecular backbone are replaced with different but functionally similar groups to discover new intellectual property space and improve drug-like characteristics. nih.govresearchgate.net For example, based on a lead compound, isometric replacement of ring systems or expansion of rings can lead to new scaffolds with enhanced activity or better solubility. nih.gov This systematic optimization allows chemists to move beyond simple functional group modification to explore entirely new, yet related, chemical series.

Multi-Targeted Drug Design Strategies

Complex diseases like cancer often involve multiple pathological pathways, making a single-target approach insufficient. Multi-target-directed ligand (MTDL) design aims to create a single molecule that can modulate several relevant biological targets simultaneously. mdpi.com This polypharmacology approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. nih.gov

The this compound scaffold is well-suited for this strategy. By hybridizing this core with other pharmacophores, it is possible to design molecules with multiple mechanisms of action. A prime example is the development of pyridine-urea hybrids or fused heterocycles like pyrazolopyridines, which have shown the ability to inhibit multiple targets. ijsat.org For instance, a single compound might be designed to inhibit both a critical kinase like VEGFR-2 and an enzyme involved in cell proliferation like telomerase. researchgate.netekb.eg This strategy is increasingly being explored to develop next-generation therapies for complex multifactorial diseases. mdpi.com

Computational and Theoretical Studies on 2 Pyridin 4 Yl Acetohydrazide Systems

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is crucial for understanding how 2-(Pyridin-4-YL)acetohydrazide derivatives interact with biological targets at a molecular level. By simulating the binding process, researchers can identify potential protein targets, elucidate structure-activity relationships (SAR), and guide the optimization of lead compounds. nih.gov

Binding mode analysis aims to identify the most favorable binding poses of ligands within the active sites of target proteins, revealing key amino acid residues and the nature of the interactions. nih.gov For instance, molecular docking studies on pyridazine-acetohydrazide hybrids targeting the dipeptidyl peptidase-4 (DPP-4) enzyme have shown specific interactions with active site residues. nih.gov Similarly, in studies targeting the epidermal growth factor receptor (EGFR), a known anticancer target, docking simulations have been performed to understand the interactions of hydrazide-hydrazone derivatives within the ATP binding site. nih.gov

These analyses typically reveal a network of non-covalent interactions, including:

Hydrogen Bonds: Crucial for anchoring the ligand in the active site. For example, the N-H group of the hydrazide can act as a hydrogen bond donor, while the carbonyl oxygen and pyridine (B92270) nitrogen can act as acceptors. nih.gov

Hydrophobic Interactions: The pyridine ring and other aromatic moieties often engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Interactions: C-H···π interactions between the ligand and aromatic residues of the receptor are also observed, contributing to the stability of the complex. nih.gov

In a study of thiazolo[3,2-a]pyridine derivatives targeting α-amylase, docking analysis identified key interactions within the active site, with the reliability of the docking procedure confirmed by re-docking the co-crystal ligand, achieving a root-mean-square deviation (RMSD) value below 2 Å. plos.org

A primary goal of molecular docking is to predict the binding affinity between a ligand and its receptor, which is often quantified by a docking score. This score, typically expressed in kcal/mol, estimates the free energy of binding. Lower (more negative) scores generally indicate stronger and more favorable binding interactions. biointerfaceresearch.com

Computational studies have been used to rank compounds based on their predicted affinity, sometimes revealing that newly synthesized compounds exhibit more favorable affinities than known inhibitors. nih.gov For example, in the investigation of pyridazine-acetohydrazide hybrids as DPP-4 inhibitors, compounds with the best docking scores were selected for further in vitro testing, which confirmed their high inhibitory activity. nih.gov Absolute binding free energy (BFE) calculations, based on molecular dynamics simulations, can provide even more accurate estimations and help discriminate between different possible binding modes when docking scores are similar. mdpi.com

The development of deep learning and AI models is also enhancing the prediction of binding affinities. These models use molecular descriptors and docking data to train algorithms that can predict the binding affinity for new compounds with high accuracy, accelerating the drug discovery process. arxiv.org

| Compound Class | Target Enzyme | Best Docking Score (kcal/mol) | Reference |

| Hydrazide Derivatives | SIRT1 | -7.16 | nih.gov |

| Hydrazide Derivatives | TPMT | -7.02 | nih.gov |

| Thiazolo[3,2-a]pyridine Derivatives | α-Amylase | -7.43 | plos.org |

| Pyridin-2-yl Urea Inhibitors | ASK1 Kinase | -8.63 | mdpi.com |

| Itaconic Acid | Anticancer Protein (1A2B) | -11.26 | biointerfaceresearch.com |

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the intrinsic electronic and structural properties of molecules. These calculations are fundamental for analyzing the stability, reactivity, and spectroscopic properties of this compound and its derivatives.

DFT calculations are employed to analyze the electronic structure of molecules, including the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The analysis of the electronic structure of lead(II) coordination polymers with pyridine-hydrazine donors, for instance, demonstrates the existence of an electrophilic region near the metal atoms, which rationalizes the formation of various intermolecular interactions. strath.ac.uk

For hydrazide derivatives, DFT studies can elucidate the electronic transitions observed in UV-Vis spectra. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and polarizable.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis using DFT helps to identify the most stable (lowest energy) conformations of this compound derivatives. beilstein-journals.org By optimizing the molecular geometry, researchers can determine bond lengths, bond angles, and dihedral angles of the most stable structures. researchgate.net

Studies on related pyridine derivatives have utilized comparative conformational analyses with various software tools, followed by minimization with quantum chemical calculations to identify the most representative conformers for modeling protein-ligand interactions. researchgate.net DFT calculations have corroborated experimental findings, for example, confirming that certain halogenated pyran analogues of D-talose prefer a specific chair conformation (⁴C₁) in both solid-state and solution, despite potential 1,3-diaxial repulsions. beilstein-journals.org These theoretical calculations of molecular geometry often show good agreement with experimental data from X-ray crystallography. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. chemrevlett.com For this compound systems, QSAR models are developed to predict the biological activity of new derivatives and to understand which structural features are most important for their therapeutic effect.

The process involves calculating a variety of molecular descriptors (e.g., topological, electronic, spatial, and thermodynamic) for a series of compounds with known activities. nih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates these descriptors with the observed activity (e.g., IC₅₀ values). chemrevlett.com

A successful QSAR model is characterized by strong statistical parameters:

Coefficient of determination (R²): Indicates how well the model fits the data. An R² value of 0.889 was found for a QSAR model of 2-(pyrazin-2-yloxy)acetohydrazide analogs. nih.gov

Predictive squared correlation coefficient (r²_pred or Q²): Measures the predictive power of the model on an external test set. A value of 0.782 was reported for the same pyrazine analogs. nih.gov

QSAR studies on antitubercular 2-(pyrazin-2-yloxy)acetohydrazide analogs revealed that activity is predominantly influenced by molecular connectivity indices, hydrogen donor features, and the shape of substituents. nih.gov For a series of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, a non-linear QSAR model developed using Gene Expression Programming (GEP) showed excellent predictive performance (R² = 0.839 for the training set and 0.760 for the test set), proving more consistent with experimental values than linear models. frontiersin.org These models not only predict the activity of new compounds but also provide valuable insights for designing more potent molecules. nih.govfrontiersin.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling

Computational, or in silico, methods are integral to modern drug discovery, offering an efficient pathway to predict the pharmacokinetic profiles of new chemical entities. auctoresonline.org These techniques allow for the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical determinants of a drug's potential success. cmjpublishers.com For systems based on the this compound scaffold, computational tools are leveraged to evaluate physicochemical properties, drug-likeness, and bioactivity profiles before undertaking costly and time-consuming synthesis and screening. auctoresonline.orgcmjpublishers.com